(4-Isoquinolin-4-ylphenyl)methanol
Description
(4-Isoquinolin-4-ylphenyl)methanol is a methanol derivative featuring an isoquinoline moiety attached to a phenyl ring at the 4-position. Isoquinoline derivatives are often associated with biological activity, such as alkaloids in natural products, while aromatic methanol groups are common in synthetic intermediates .
Properties
Molecular Formula |
C16H13NO |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
(4-isoquinolin-4-ylphenyl)methanol |
InChI |
InChI=1S/C16H13NO/c18-11-12-5-7-13(8-6-12)16-10-17-9-14-3-1-2-4-15(14)16/h1-10,18H,11H2 |
InChI Key |
QHZFZVFFBSKZCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C3=CC=C(C=C3)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isoquinoline-Based Methanol Derivatives
(6,7-Dimethoxy-4-methylisoquinolinyl)-(4’-methoxyphenyl)-methanone
- Molecular Formula: C${21}$H${21}$NO$_4$
- Molecular Weight : 351.40 g/mol
- Key Features: Benzylisoquinoline core with methoxy substituents.
- Synthesis : Isolated from Beilschmiedia brevipes, a natural source.
1-Isoquinolinyl(4-methoxyphenyl)methanol
- Molecular Formula: C${17}$H${15}$NO$_2$
- Molecular Weight : 265.31 g/mol
- Key Features: Combines isoquinoline and methoxyphenyl groups.
- Applications : Used as a biochemical reagent, highlighting its role in research settings.
Comparison : Unlike the target compound, these analogs include additional substituents (e.g., methoxy groups) that enhance solubility or modulate electronic properties. Natural isolation (as in ) contrasts with synthetic preparation, suggesting divergent applications.
Quinoline-Based Methanol Derivatives
[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol
- Molecular Formula: C${19}$H${16}$FNO
- Molecular Weight : 293.34 g/mol
- Key Features: Quinoline core with cyclopropyl and fluorophenyl groups.
- Synthesis : Prepared via KBH$4$/MgCl$2$ reduction of a carboxylate precursor (90.3% yield).
- Research Findings : Exhibits intermolecular hydrogen bonding (O–H⋯O/N) in its crystal structure, influencing solid-state stability.
Comparison: Replacing isoquinoline with quinoline alters ring geometry and electronic properties. The fluorine substituent may enhance metabolic stability compared to non-halogenated analogs.
Biphenyl and Simple Aromatic Methanols
(4′-Methylbiphenyl-4-yl)methanol
- Molecular Formula : C${14}$H${14}$O
- Molecular Weight : 198.26 g/mol
- Key Features: Biphenyl system with methyl and methanol groups.
- Applications : Likely serves as a synthetic intermediate due to its simple structure.
4-Methoxybenzyl Alcohol
- Molecular Formula : C$8$H${10}$O$_2$
- Molecular Weight : 138.16 g/mol
- Key Features : Methoxy-substituted benzyl alcohol.
- Safety Profile : Requires precautions against skin/eye contact, emphasizing differences in handling compared to complex heterocycles.
Comparison: These compounds lack the heterocyclic complexity of isoquinoline derivatives, resulting in lower molecular weights and simpler synthetic pathways.
Data Table: Structural and Functional Comparison
Key Research Findings and Trends
- Structural Impact on Bioactivity: Isoquinoline derivatives (e.g., ) are often bioactive, while quinoline analogs (e.g., ) prioritize material stability.
- Synthetic Methods : Borohydride reductions () and natural extractions () dominate preparation routes, depending on substituent complexity.
- Safety Considerations: Simpler methanols () require standard precautions, whereas halogenated or heterocyclic derivatives may need specialized handling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
